Methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-propoxybenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method includes the use of a Michael addition reaction, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-1-(4-methoxyphenyl)pyrrolidine-3-carboxylate
- Methyl 5-oxo-1-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
- Methyl 5-oxo-1-(4-butoxyphenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-3-8-20-13-6-4-12(5-7-13)16-10-11(9-14(16)17)15(18)19-2/h4-7,11H,3,8-10H2,1-2H3 |
InChI Key |
DOKWFCDNEBNXAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
Origin of Product |
United States |
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